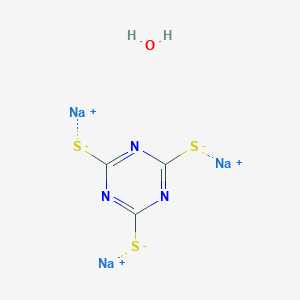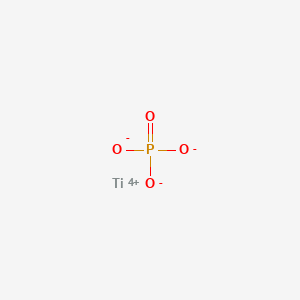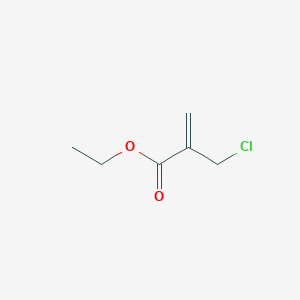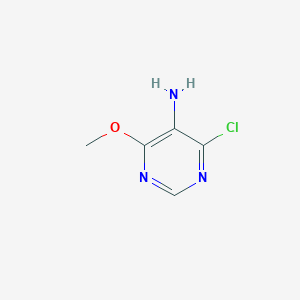
Dibenzyl(dimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl(dimethyl)stannane (DBDMS) is a chemical compound that belongs to the family of organotin compounds. It is a colorless liquid with a molecular weight of 345.06 g/mol. DBDMS has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
Dibenzyl(dimethyl)stannane exerts its biological effects through the transfer of the dibenzyltin group to various biological molecules such as proteins and nucleic acids. This reaction can alter the structure and function of these molecules and lead to various biological effects. The exact mechanism of action of Dibenzyl(dimethyl)stannane is still under investigation and requires further research.
Biochemical and Physiological Effects:
Dibenzyl(dimethyl)stannane has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to exhibit antitumor, antifungal, and antiviral activities. Dibenzyl(dimethyl)stannane has also been shown to inhibit the growth of various bacterial strains and to modulate the immune response. However, the exact mechanisms underlying these effects are still not fully understood.
Advantages and Limitations for Lab Experiments
Dibenzyl(dimethyl)stannane has several advantages as a reagent in organic synthesis and biological research. It is relatively stable and easy to handle, and its reaction conditions are mild and compatible with various functional groups. However, Dibenzyl(dimethyl)stannane also has some limitations such as its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling Dibenzyl(dimethyl)stannane in the lab.
Future Directions
There are several future directions for research on Dibenzyl(dimethyl)stannane. One direction is to investigate its potential applications in the synthesis of complex organic molecules such as natural products and pharmaceuticals. Another direction is to explore its biological activities and mechanisms of action in more detail. Furthermore, the development of new synthetic methods for Dibenzyl(dimethyl)stannane and its derivatives could also be an interesting area for future research.
Synthesis Methods
Dibenzyl(dimethyl)stannane can be synthesized through the reaction of dibenzyltin dichloride with dimethylzinc in the presence of a catalyst such as palladium. The reaction usually takes place under an inert atmosphere and at a temperature of around 80°C. The yield of Dibenzyl(dimethyl)stannane can be improved by optimizing the reaction conditions such as the ratio of reactants and the reaction time.
Scientific Research Applications
Dibenzyl(dimethyl)stannane has been extensively used as a reagent in organic synthesis due to its ability to transfer the dibenzyltin group to various organic molecules. This reaction is known as the Stille coupling reaction and has been widely used in the synthesis of complex organic molecules such as natural products and pharmaceuticals. Dibenzyl(dimethyl)stannane has also been used as a precursor for the synthesis of other organotin compounds such as dibutyltin and diisobutyltin.
properties
CAS RN |
17841-75-7 |
|---|---|
Product Name |
Dibenzyl(dimethyl)stannane |
Molecular Formula |
C16H20Sn |
Molecular Weight |
331 g/mol |
IUPAC Name |
dibenzyl(dimethyl)stannane |
InChI |
InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3; |
InChI Key |
SBPVNOJMOXZFTL-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Other CAS RN |
17841-75-7 |
synonyms |
dibenzyl-dimethyl-stannane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)










